(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile chemical properties
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile
Foreword: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, offering a fertile ground for the development of novel therapeutic agents. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold. Esteemed for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities, the 1,3,4-oxadiazole moiety is a recurring motif in a wide array of pharmacologically active compounds.[1][2]
This guide focuses on a particularly valuable derivative: (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile. This molecule is not merely an inert carrier of the oxadiazole core; it is a versatile and reactive building block. The strategic placement of the methyl group provides a point for modulating steric and electronic properties, while the cyanomethyl (-CH₂CN) substituent serves as a reactive handle for extensive synthetic elaboration. Understanding the nuanced chemical properties of this compound is therefore critical for researchers aiming to leverage its potential in the synthesis of next-generation therapeutics. This document provides a senior scientist's perspective on its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Profile
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile, with CAS Number 130781-63-4, is a bifunctional molecule featuring an aromatic 1,3,4-oxadiazole ring and a reactive nitrile group.[3] The structural arrangement of these two components dictates its chemical behavior and synthetic potential.
The 1,3,4-oxadiazole ring is an electron-deficient (π-deficient) aromatic system. This is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which pull electron density away from the carbon atoms. This electronic character enhances the thermal stability of the ring and influences the acidity of adjacent protons.[1] The acetonitrile moiety, specifically the methylene bridge (-CH₂-), is positioned alpha to this electron-withdrawing ring system. This positioning significantly increases the acidity of the methylene protons (pKa is lower than that of simple alkyl nitriles), making them susceptible to deprotonation by moderately strong bases. This feature is the cornerstone of its utility as a nucleophilic building block.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 130781-63-4 | [3] |
| Molecular Formula | C₅H₅N₃O | Calculated |
| Molecular Weight | 123.11 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General Observation |
| Solubility | Soluble in polar aprotic solvents like DMF, DMSO, and Acetonitrile.[4][5][6] | Inferred |
| Calculated TPSA | 62.71 Ų | [7] |
| Calculated LogP | ~1.0 - 2.0 | Inferred from similar structures[7] |
Synthesis and Spectroscopic Characterization
The synthesis of 2-substituted-5-methyl-1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and reliable methods involve the cyclodehydration of N'-acylhydrazides. For the title compound, this involves the preparation of an N'-acetyl-2-cyanoacetohydrazide intermediate, followed by cyclization.
Diagram 1: General Synthetic Workflow
Caption: A representative synthetic pathway to the target molecule.
Protocol 1: Synthesis via Cyclodehydration
Rationale: This protocol employs a classic two-step, one-pot approach. The initial acylation of a hydrazide is followed by in-situ cyclodehydration. The choice of a dehydrating agent is critical; phosphorus oxychloride (POCl₃) is effective, but reagents like triphenylphosphine/carbon tetrachloride can also be used under milder conditions.[8]
Step-by-Step Methodology:
-
Preparation of N'-acetyl-2-cyanoacetohydrazide:
-
To a stirred solution of cyanoacetic acid hydrazide (1.0 eq) in a suitable solvent like acetonitrile or glacial acetic acid, slowly add acetic anhydride (1.1 eq) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting hydrazide is consumed.
-
The intermediate product can often be precipitated by pouring the mixture into ice water, filtered, and dried.
-
-
Cyclodehydration:
-
Suspend the crude N'-acetyl-2-cyanoacetohydrazide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux (typically 80-100 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until pH 7-8 is reached.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile.
-
Spectroscopic Validation
The structure of the synthesized compound must be unequivocally confirmed by spectroscopic methods.
-
¹H NMR: The spectrum will exhibit two key singlets. One sharp singlet integrating to three protons (3H) around δ 2.5-2.7 ppm, corresponding to the methyl (-CH₃) group. A second singlet integrating to two protons (2H) will appear further downfield, typically around δ 4.0-4.5 ppm, corresponding to the active methylene (-CH₂-) protons.
-
¹³C NMR: Key signals will include the methyl carbon (~10-15 ppm), the methylene carbon (~20-25 ppm), the nitrile carbon (-C≡N) around 115-120 ppm, and two distinct quaternary carbons for the oxadiazole ring (C2 and C5) in the aromatic region (~155-165 ppm).
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretch will be observed around 2250-2270 cm⁻¹. Other significant peaks will include C-H stretches and C=N/C-O-C stretches from the oxadiazole ring in the 1400-1650 cm⁻¹ region.[9]
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (123.11) will be observed, along with characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The synthetic value of (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile stems from the reactivity of its cyanomethyl group. The acidity of the methylene protons allows for easy formation of a stabilized carbanion, which is a potent nucleophile.
Diagram 2: Reactivity Map
Caption: Key reaction pathways involving the title compound.
A. Methylene Group Chemistry: The Workhorse of Elaboration
The primary mode of reactivity is the deprotonation of the methylene bridge. This reaction is typically carried out using strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium tert-butoxide in an anhydrous polar aprotic solvent like THF or DMF.[4] The resulting anion can then be used in a variety of carbon-carbon bond-forming reactions.
-
Alkylation: The carbanion readily reacts with alkyl halides (R-X) in a classic Sₙ2 reaction to introduce alkyl, benzyl, or other side chains at the α-position. This is a fundamental strategy for building molecular complexity.
-
Condensation Reactions: In a Knoevenagel-type condensation, the anion can attack aldehydes and ketones. The resulting β-hydroxy nitrile intermediate can then be dehydrated to form an α,β-unsaturated nitrile (a cinnamonitrile derivative), a valuable pharmacophore in its own right.
-
Acylation: Reaction with acyl chlorides or anhydrides allows for the synthesis of β-ketonitriles, which are versatile precursors for other heterocyclic systems like pyrimidines or pyrazoles.
B. Nitrile Group Transformations: Functional Group Interconversion
While the methylene group offers a path for scaffold elaboration, the nitrile group provides opportunities for functional group interconversion, fundamentally changing the nature of the substituent.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding (5-methyl-1,3,4-oxadiazol-2-yl)acetic acid. This introduces a key hydrogen bond donor/acceptor and a potential coordination site.
-
Reduction: The nitrile can be reduced to a primary amine, 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This conversion introduces a basic center, which is often crucial for modulating pharmacokinetic properties like solubility and receptor binding.
Role in Drug Discovery: A Versatile Building Block
The 1,3,4-oxadiazole ring is prized in medicinal chemistry for its favorable drug-like properties. It is metabolically robust, generally non-toxic, and acts as a rigid linker that can correctly orient other functional groups for optimal target engagement.[1] Furthermore, its dipole moment and ability to act as a hydrogen bond acceptor allow it to serve as an effective bioisostere for amides and esters, improving properties like oral bioavailability and metabolic stability.[2]
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile is an ideal starting material for accessing libraries of compounds built around this privileged core. For instance, related 5-methyl-1,3,4-oxadiazol-2-yl compounds have been investigated as intermediates in the synthesis of agents for treating neurodegenerative disorders like Alzheimer's disease.[4] The core structure is also found in carbonic anhydrase inhibitors, which are used to treat glaucoma.[10][11]
Diagram 3: Application in Medicinal Chemistry
Caption: A conceptual workflow from building block to drug candidate.
Conclusion
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile is far more than a simple chemical. It is a strategically designed synthetic intermediate that provides researchers with a reliable and versatile entry point into the rich chemical space of 1,3,4-oxadiazole-containing molecules. Its value lies in the predictable reactivity of the cyanomethyl group, which, when coupled with the desirable physicochemical properties of the oxadiazole core, makes it an indispensable tool for professionals in drug development and organic synthesis. Mastering the chemistry of this building block empowers scientists to construct complex molecular architectures with precision and efficiency, accelerating the journey from concept to clinical candidate.
References
- Khokhlov, A. L., et al. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
- BLD Pharm. (2024). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile. BLD Pharm Product Page.
- Eli Lilly and Company. (2019). 5-methyl-1,3,4-oxadiazol-2-yl compounds.
- National Center for Biotechnology Information. (2024). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile. PubChem Compound Summary.
- ChemScene. (2024). 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. ChemScene Product Page.
- National Center for Biotechnology Information. (2024). Acetonitrile. PubChem Compound Summary for CID 6342.
- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI Journals.
- Hussein, M. A. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem.
- Wikipedia. (2024). Acetonitrile. Wikipedia, The Free Encyclopedia.
- Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
- NIST. (2024). Acetonitrile. NIST Chemistry WebBook.
- Longato, B., et al. (2006). Platinum(II)-mediated coupling reactions of acetonitrile with the exocyclic nitrogen of 9-methyladenine and 1-methylcytosine. PubMed.
- ChemSrc. (2024). CAS#:134747-51-6. Chemsrc.
-
MDPI. (2006). 5-Furan-2yl[4][10][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][10][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI Journals.
- Khokhlov, A. L., et al. (2023). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.
- ResearchGate. (2019). Reaction of Amidoximes with Acetonitrile at High Pressure.
- Milheiro, R. D., et al. (2011). Oxadiazoles in Medicinal Chemistry.
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 130781-63-4|2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]
- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetonitrile - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 11. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 12. CAS#:134747-51-6 | trans-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol | Chemsrc [chemsrc.com]
